Atractylenolid II

Übersicht

Beschreibung

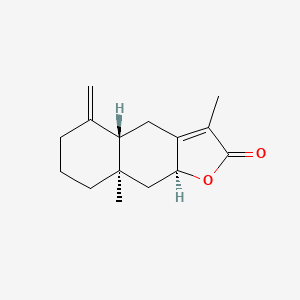

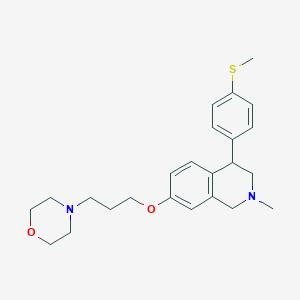

Atractylenolide II is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation biologischer Pfade und zellulärer Prozesse.

Medizin: Es wurden Antikrebs-, entzündungshemmende und neuroprotektive Wirkungen gezeigt. .

Industrie: Mögliche Verwendung bei der Entwicklung von Pharmazeutika und Nutrazeutika.

5. Wirkmechanismus

Atractylenolid II entfaltet seine Wirkungen über mehrere molekulare Ziele und Pfade:

Antikrebs: Hemmt die Proliferation von Krebszellen durch Herunterregulierung der Expression von Proteinen wie Survivin und Cyclin D1. .

Entzündungshemmend: Reduziert Entzündungen durch Hemmung der TLR4/NF-κB-, PI3K/Akt- und MAPK-Signalwege.

Neuroprotektion: Schützt Neuronen durch Modulation von oxidativem Stress und Aktivierung antiapoptotischer Signalwege.

Wirkmechanismus

Target of Action

Atractylenolide II (AT-II) has been identified to target Peptidyl arginine deiminase 3 (PADI3), a gene that is highly expressed in endometrial cancer tissues and associated with poor prognosis .

Mode of Action

AT-II interacts with its target, PADI3, inhibiting cell growth and metastasis, arresting the cell cycle, and inducing apoptosis . It also reverses chemo-resistance in multiple types of tumors by regulating various molecular pathways .

Biochemical Pathways

The anti-cancer activity of AT-II can be attributed to its influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of this compound .

Pharmacokinetics

Atractylenolides, including AT-II, are rapidly absorbed but slowly metabolized Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .

Result of Action

AT-II has been shown to have remarkable anti-cancer activities . It inhibits cell growth and metastasis, arrests the cell cycle, induces apoptosis, and reverses chemo-resistance in multiple types of tumors . These effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .

Biochemische Analyse

Biochemical Properties

Atractylenolide II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, Atractylenolide II interacts with proteins involved in the JAK2/STAT3 signaling pathway, thereby exerting its anti-cancer effects . The nature of these interactions often involves binding to the active sites of enzymes or modulating the activity of signaling proteins.

Cellular Effects

Atractylenolide II influences various cellular processes and functions. It has been reported to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in multiple types of cancer cells . Furthermore, Atractylenolide II affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . It also modulates gene expression and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of Atractylenolide II involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Atractylenolide II inhibits the STAT3 signaling pathway by binding to and inhibiting the phosphorylation of STAT3, which is essential for its activation . This inhibition results in the downregulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atractylenolide II have been observed to change over time. The compound is rapidly absorbed but slowly metabolized, which contributes to its prolonged effects . Studies have shown that Atractylenolide II remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to Atractylenolide II has been associated with sustained anti-cancer and anti-inflammatory effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Atractylenolide II vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects without noticeable toxicity . At higher doses, Atractylenolide II can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Atractylenolide II is involved in several metabolic pathways. It undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways involve enzymes such as cytochrome P450 and transferases, which facilitate the conversion of Atractylenolide II into more water-soluble forms for excretion . The compound also affects metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, Atractylenolide II is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Atractylenolide II can accumulate in specific tissues, where it exerts its biological effects . The distribution of Atractylenolide II is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

Atractylenolide II exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This subcellular distribution is essential for Atractylenolide II to exert its therapeutic effects effectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Atractylenolide II can be synthesized through various chemical reactions, including the oxidation of atractylenolide I and the dehydration of atractylenolide III. The cytochrome P450-mimetic oxidation model is commonly used for this purpose .

Industrial Production Methods: Industrial production of atractylenolide II typically involves the extraction of the compound from the dried rhizome of Atractylodes macrocephala Koidz. The extraction process includes grinding the rhizome into a fine powder, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Atractylenolid II durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung in Atractylenolid III.

Reduktion: Bildung von reduzierten Derivaten.

Substitution: Reaktionen mit Nukleophilen zur Bildung substituierter Produkte.

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom-P450-mimetisches Oxidationsmodell.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Nukleophile Reagenzien wie Amine und Thiole.

Hauptprodukte, die gebildet werden:

Oxidation: Atractylenolid III.

Reduktion: Reduzierte Derivate von this compound.

Substitution: Verschiedene substituierte Atractylenolid-Derivate.

Vergleich Mit ähnlichen Verbindungen

Atractylenolid II gehört zu einer Gruppe von Verbindungen, die als Atractylenolide bekannt sind und auch Atractylenolid I und Atractylenolid III umfassen. Während alle drei Verbindungen ähnliche pharmakologische Eigenschaften aufweisen, gibt es einige Unterschiede:

Atractylenolid I: Bekannt für seine starke entzündungshemmende und neuroprotektive Wirkung.

Atractylenolid III: Zeigt starke entzündungshemmende und organschützende Eigenschaften.

This compound: Bemerkenswerte Antikrebsaktivitäten festgestellt

Liste ähnlicher Verbindungen:

- Atractylenolid I

- Atractylenolid III

Eigenschaften

IUPAC Name |

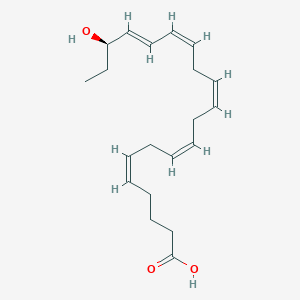

(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBLUDOOFOBPO-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315809 | |

| Record name | Atractylenolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73069-14-4 | |

| Record name | Atractylenolide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylenolide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AT-II exert its anti-cancer effects?

A1: Research suggests that AT-II exhibits anti-cancer activity through multiple mechanisms, including:

- Induction of apoptosis: AT-II has been shown to induce apoptosis in various cancer cell lines, including gastric carcinoma [], prostate cancer [], and breast cancer cells []. This effect is often associated with the modulation of apoptotic-related proteins such as Bax and Bcl-2.

- Inhibition of cell proliferation and motility: Studies have demonstrated that AT-II can suppress the proliferation and motility of cancer cells, potentially by interfering with cell cycle progression and signaling pathways involved in cell migration and invasion [, ].

- Suppression of glycolysis: Evidence suggests that AT-II can inhibit glycolysis in cancer cells, a metabolic pathway often upregulated in tumor cells []. This effect may involve the regulation of key glycolytic enzymes and signaling pathways.

- Modulation of macrophage polarization: AT-II has been shown to inhibit the polarization of macrophages into the M2-like phenotype, which plays a role in promoting tumor growth and metastasis [].

Q2: Which signaling pathways are implicated in the biological activities of AT-II?

A2: Several signaling pathways have been linked to the effects of AT-II, including:

- NF-κB pathway: AT-II has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and immune responses [, ].

- JAK2/STAT3 pathway: Research suggests that AT-II can influence the JAK2/STAT3 pathway, which is involved in cell growth, differentiation, and survival [, ].

- ERK pathway: AT-II has been reported to affect the ERK signaling pathway, implicated in cell proliferation, survival, and differentiation [, ].

- AMPK/PPARα/SREBP-1C pathway: Studies indicate that AT-II may regulate lipid metabolism through the AMPK/PPARα/SREBP-1C pathway [].

Q3: What is the role of PADI3 in the anti-cancer activity of AT-II?

A: Peptidyl arginine deiminase 3 (PADI3) has been identified as a potential target of AT-II in endometrial cancer cells []. AT-II was found to downregulate PADI3 expression, and this downregulation was associated with the suppression of glycolysis and induction of apoptosis.

Q4: Does AT-II interact with any receptors?

A4: While the precise binding targets of AT-II are not fully elucidated, molecular docking studies suggest potential interactions with:

- TLR4/MD-2 receptor complex: AT-II was predicted to bind to the TLR4/MD-2 complex, which is involved in innate immunity and inflammation [].

- EGFR: Molecular docking analysis indicated a potential interaction between AT-II and EGFR, a receptor tyrosine kinase involved in cell growth and proliferation [].

Q5: What is the molecular formula and weight of AT-II?

A5: The molecular formula of AT-II is C15H20O3, and its molecular weight is 248.32 g/mol.

Q6: What spectroscopic data are available for AT-II?

A6: The structural elucidation of AT-II has been accomplished using various spectroscopic techniques, primarily:

Q7: Are there any established formulation strategies for AT-II?

A7: Specific formulation strategies for AT-II have not been extensively reported in the provided research.

Q8: What analytical methods are commonly employed for the characterization and quantification of AT-II?

A8: Various analytical techniques are used for AT-II analysis, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is frequently used for the separation and quantification of AT-II in plant materials and biological samples [, , , , , , , ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of volatile compounds, including AT-II, in plant extracts [, ].

- Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution separation technique, coupled with MS/MS detection offers enhanced sensitivity and selectivity for AT-II analysis [, , , , ].

Q9: What in vitro models have been used to study the biological activity of AT-II?

A9: Various cancer cell lines have been employed to investigate the anti-cancer effects of AT-II in vitro, including:

- Gastric carcinoma cell lines: HGC-27 and AGS []

- Prostate cancer cell lines: DU145 and LNCaP []

- Breast cancer cell lines: MDA-MB231 and MCF-7 []

- Endometrial cancer cell lines: RL95-2 and AN3CA []

- Melanoma cell lines: B16 and A375 []

Q10: What in vivo models have been used to evaluate the therapeutic potential of AT-II?

A10: The following in vivo models have been utilized to assess the effects of AT-II:

- Mouse xenograft models: Studies have employed xenograft models to investigate the anti-tumor activity of AT-II in lung cancer [] and melanoma [].

- Spontaneous hypertension rat (SHR) model: AT-II was investigated in SHR models to assess its potential in treating myocardial fibrosis and oxidative stress [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[3-(Diethylamino)-1-(4-methoxyphenyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1255910.png)

![(1S,3R,5Z,7E,14beta,17alpha)-17-[(2S,4S)-4-(2-hydroxy-2-methylpropyl)-2-methyltetrahydrofuran-2-yl]-9,10-secoandrosta-5,7,10-triene-1,3-diol](/img/structure/B1255915.png)

![(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1255916.png)

![Disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B1255925.png)

![4-chloro-3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1255929.png)

![(2S)-2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1255933.png)